(2,3,5-Trimethylphenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2,3,5-trimethylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,6,11H2,1-3H3 |
InChI Key |
BENQLKQMEYDVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,5 Trimethylphenyl Methanamine and Its Analogues
Strategies for Benzyl (B1604629) Amine Moiety Construction
The formation of the essential carbon-nitrogen bond in benzylamines can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.
Reductive Amination Approaches of Corresponding Aldehydes
Reductive amination is a widely employed and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org For (2,3,5-Trimethylphenyl)methanamine, this process involves the reaction of 2,3,5-trimethylbenzaldehyde (B3054036) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the target primary amine. This can be performed as a direct, one-pot reaction where the aldehyde, ammonia, and reducing agent are combined, or as an indirect, two-step process where the imine is formed first and then reduced. wikipedia.orgias.ac.in
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas over metal catalysts such as palladium, platinum, or nickel is a common approach. wikipedia.orgresearchgate.net Alternatively, chemical hydride reagents are frequently used, offering milder reaction conditions. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are particularly effective as they are selective for the imine intermediate over the starting aldehyde. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, though it is typically added after the imine has fully formed due to its ability to reduce aldehydes. ias.ac.inlibretexts.org
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂/Pd, Pt, or Ni | High pressure and temperature | Atom economical, clean byproducts | Requires specialized high-pressure equipment, potential for over-reduction |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acidic catalyst (e.g., acetic acid), solvents like DCE or THF | Mild, selective for imines, tolerates many functional groups | Stoichiometric waste, moisture-sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic conditions (pH ~6), often in methanol | Mild, selectively reduces imines in the presence of aldehydes | Generates toxic cyanide byproducts |
| Sodium Borohydride (NaBH₄) | Typically added after imine formation, protic solvents (e.g., methanol) | Inexpensive, readily available | Can reduce the starting aldehyde if not used in a stepwise manner |
Alkylation Reactions Involving Trimethylphenyl Derivatives
Another classical approach to forming the benzylamine (B48309) is through the N-alkylation of an amine source with a suitable trimethylphenyl electrophile. This typically involves the reaction of a 2,3,5-trimethylbenzyl halide, such as 2,3,5-trimethylbenzyl chloride, with ammonia.
However, this method is often complicated by overalkylation. The primary amine product, this compound, is generally more nucleophilic than ammonia, leading to subsequent reactions that form the secondary (bis(2,3,5-trimethylphenyl)methyl)amine and tertiary amine byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically required.
Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Azides)
This compound can be synthesized by the reduction of various nitrogen-containing precursors. The choice of precursor often depends on the synthetic accessibility from 2,3,5-trimethyltoluene or related starting materials.
Nitriles: The reduction of 2,3,5-trimethylbenzonitrile (B571566) is a common and efficient route. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as THF, which typically proceeds to the primary amine in high yield. libretexts.org Catalytic hydrogenation over catalysts like Raney Nickel, Raney Cobalt, or Palladium on carbon (Pd/C) is also a viable, and often more scalable, method. google.com
Amides: 2,3,5-Trimethylbenzamide can be reduced to the corresponding amine. This requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgyoutube.com
Azides: The reduction of 2,3,5-trimethylbenzyl azide (B81097) provides a clean route to the primary amine, as the only byproduct is nitrogen gas. This reduction is commonly performed via catalytic hydrogenation (e.g., H₂/Pd/C) or by using the Staudinger reaction followed by hydrolysis.
| Precursor | Common Reducing Agent(s) | Typical Solvent | Key Considerations |
|---|---|---|---|
| 2,3,5-Trimethylbenzonitrile | LiAlH₄; H₂ with Raney Ni, Pd/C, or Co | THF, Ethanol (B145695), Methanol | Catalytic methods are often preferred for industrial scale. |
| 2,3,5-Trimethylbenzamide | LiAlH₄ | THF, Diethyl ether | Requires a strong, non-selective reducing agent. |
| 2,3,5-Trimethylbenzyl Azide | H₂/Pd/C; PPh₃/H₂O (Staudinger) | Ethanol, THF | Azide precursors can be energetic and require careful handling. |
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern synthetic chemistry, offering more efficient and environmentally benign pathways. For the synthesis of this compound and its analogues, both heterogeneous and homogeneous catalysts are employed.
Heterogeneous catalysts, such as Raney Nickel, Palladium on carbon (Pd/C), and supported Cobalt catalysts, are extensively used in hydrogenation reactions of nitriles and in reductive aminations. acs.orgresearchgate.net These catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. For instance, the hydrogenation of benzonitrile (B105546) to benzylamine can be achieved with high selectivity using a Pd/Al₂O₃ catalyst. researchgate.net
A notable catalytic strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, a catalyst (often based on Ni, Ru, or Ir) temporarily removes hydrogen from a starting alcohol (e.g., 2,3,5-trimethylbenzyl alcohol) to form an aldehyde in situ. This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst, regenerating the catalyst and forming the primary amine. acs.org This method is highly atom-economical as it avoids the pre-oxidation of the alcohol and the use of an external reducing agent.
Optimization of Reaction Conditions and Yields
Maximizing the yield and selectivity of the desired primary amine requires careful optimization of reaction parameters. Key variables include temperature, pressure, solvent, and the molar ratios of reactants and catalysts.
Temperature and Pressure: In catalytic hydrogenations, these parameters significantly influence reaction rates and selectivity. For example, in the synthesis of benzylamine from benzaldehyde (B42025) and ammonia, a pressure of 2 MPa H₂ and a temperature of 80 °C have been shown to be effective. researchgate.net
Solvent: The choice of solvent can affect catalyst activity and the solubility of reactants like ammonia. Protic solvents like ethanol or water are often used in transfer hydrogenation, while aprotic solvents may be preferred for hydride reductions. qub.ac.uk
Reactant and Catalyst Ratios: The ratio of ammonia to the carbonyl or benzyl precursor is critical, especially in reductive amination and alkylation, to suppress the formation of secondary and tertiary amines. acs.org Catalyst loading is another key parameter; increasing the amount of catalyst can improve conversion but also adds to the cost. acs.org
| Reaction Type | Parameter | Effect on Yield/Selectivity | Example from Literature |
|---|---|---|---|
| Reductive Amination | Ammonia Concentration | Higher concentration favors primary amine over secondary/tertiary amines. | Using a large excess of aqueous ammonia to suppress over-alkylation. acs.org |
| Catalytic Hydrogenation | Temperature | Affects reaction rate and potential side reactions (e.g., hydrogenolysis). | Hydrogenation of benzonitrile at 30-70°C to maximize benzylamine selectivity. researchgate.net |
| Borrowing Hydrogen | Catalyst Loading | Higher loading can increase conversion but may not affect selectivity. | Varying Raney Ni catalyst amount from 50-400 mg to find optimal conversion. acs.org |
| Nitrile Reduction | Solvent Choice | Can influence catalyst activity and deactivation. | Using an ethanol-water mixture in transfer hydrogenation to enhance catalyst lifetime. qub.ac.uk |
Scalability Considerations in Laboratory and Industrial Synthesis
Translating a synthetic route from a laboratory scale to an industrial process introduces several practical and economic considerations.
Safety and Reagent Handling: Reagents like high-pressure hydrogen gas and highly reactive hydrides like LiAlH₄ pose significant safety risks that must be managed in a large-scale setting. Catalytic transfer hydrogenation, which uses safer hydrogen sources like formic acid or isopropanol, can be an attractive alternative. qub.ac.uk
Catalyst Cost and Efficiency: For catalytic processes, the cost, lifetime, and recoverability of the catalyst are paramount. Precious metal catalysts like palladium can be expensive, making catalyst deactivation and recycling critical economic factors. The development of catalysts based on more abundant metals like cobalt or nickel is an area of active research. nih.gov
Process Type (Batch vs. Continuous Flow): While many lab-scale syntheses are performed in batch reactors, continuous flow processes offer advantages for industrial production. Flow reactors can provide better control over reaction parameters, improved safety, and higher throughput. researchgate.net The continuous-flow transfer hydrogenation of benzonitrile has been demonstrated as a safe and efficient method for producing benzylamine. qub.ac.uk
Workup and Purification: The isolation of the final product must be efficient and generate minimal waste. Methods that result in the product precipitating from the reaction mixture, requiring only simple filtration, are highly desirable as they avoid costly and solvent-intensive chromatographic purification. rsc.org
Chemical Reactivity and Transformation of 2,3,5 Trimethylphenyl Methanamine
Reactions of the Primary Amine Functional Group
The primary amine group (-NH2) is a key center of reactivity in (2,3,5-Trimethylphenyl)methanamine, participating in a variety of reactions characteristic of primary aliphatic amines. savemyexams.com
Nucleophilic Reactivity and Amine Basic Character
The lone pair of electrons on the nitrogen atom imparts both nucleophilic and basic properties to the molecule. physicsandmathstutor.com As a nucleophile, the amine can attack electron-deficient centers, initiating a range of substitution and addition reactions. The basicity of the amine allows it to react with acids to form the corresponding ammonium (B1175870) salts. savemyexams.com For instance, with hydrochloric acid, it would form (2,3,5-trimethylphenyl)methanaminium chloride. This salt formation can be reversed by the addition of a stronger base. savemyexams.com
The nucleophilicity of amines is a well-established characteristic, enabling them to react directly with alkyl halides in N-alkylation reactions. msu.edu The electron-donating nature of the three methyl groups on the aromatic ring increases the electron density on the nitrogen atom, potentially enhancing its nucleophilicity compared to unsubstituted benzylamine (B48309).
Derivatization via N-Alkylation and N-Acylation Reactions
N-Alkylation: this compound can undergo N-alkylation with alkyl halides to yield secondary and tertiary amines. msu.edusmolecule.com However, these reactions can sometimes lead to a mixture of products due to the product amine also being nucleophilic and competing with the starting material for the alkylating agent. msu.edu To achieve selective N-alkylation, specific methodologies can be employed, such as using a two-step acylation-reduction procedure or employing specialized catalysts. msu.eduresearchgate.net
N-Acylation: The primary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. savemyexams.comphysicsandmathstutor.com This reaction is typically an addition-elimination process where the amine adds to the carbonyl group, followed by the elimination of a small molecule, such as hydrogen chloride. savemyexams.com For example, the reaction with ethanoyl chloride would produce N-((2,3,5-trimethylphenyl)methyl)acetamide.
A summary of representative N-alkylation and N-acylation reactions is presented in the table below.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Substituted Amide |
| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-Substituted Amide |
Condensation Reactions with Carbonyl Compounds
The primary amine group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. smolecule.comsudhirnama.in This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. mdpi.com
The general mechanism for this reaction involves the following steps:
Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. vanderbilt.edu
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (carbinolamine).
Protonation of the hydroxyl group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized cation.
Deprotonation: A base removes a proton from the nitrogen to form the final imine product.
Reactions of the Trimethylphenyl Aromatic Moiety
The aromatic ring of this compound, substituted with three electron-donating methyl groups, is activated towards electrophilic attack and can also undergo oxidation reactions under specific conditions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The three methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The substitution pattern in this compound creates a unique electronic environment. The positions open for substitution are C4 and C6. The directing effects of the methyl groups and the aminomethyl group (-CH₂NH₂) will influence the regioselectivity of incoming electrophiles. The aminomethyl group is also generally considered an activating, ortho-, para-director.
Given the substitution pattern, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to some of the methyl groups and meta to others. The precise outcome of an EAS reaction will depend on the specific electrophile and reaction conditions. For instance, in Friedel-Crafts alkylation, the substitution pattern of trimethylbenzenes has been shown to significantly influence reactivity and product distribution. masterorganicchemistry.com
Oxidation Reactions of the Aromatic Ring or Methyl Substituents
The trimethylphenyl moiety can undergo oxidation, although the conditions required can be harsh. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids. mnstate.edu However, under heterogeneous conditions, the selectivity of permanganate oxidation can be modified to avoid cleavage of the alkyl side chains. scispace.com
It is also possible for the primary amine itself to be oxidized. Heterogeneous permanganate oxidation has been shown to convert primary aromatic amines into azo compounds. scispace.com The oxidation of organic compounds can also be achieved using water as the oxidant in the presence of specific metal complexes, which represents a greener alternative to traditional methods. acs.org
The table below summarizes potential oxidation reactions.
| Oxidizing Agent | Potential Product(s) | Notes |
| Potassium Permanganate (KMnO₄) | Carboxylic acids (from methyl groups) | Harsh conditions may be required mnstate.edu |
| Heterogeneous Permanganate | Azo compounds (from amine oxidation) | Selectivity can be controlled scispace.com |
| Metal Complex Catalysts | Various oxidation products | Greener alternative acs.org |
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For (2,3,5-Trimethylphenyl)methanamine, both ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon frameworks, respectively.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the protons of the three methyl groups. The aromatic region would likely show two singlets, corresponding to the two non-equivalent aromatic protons. The benzylic methylene protons would appear as a singlet, integrating to two protons. The amine protons would also likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The three methyl groups on the aromatic ring would each produce a distinct singlet, each integrating to three protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a specific signal for each unique carbon atom in the molecule. This would include signals for the quaternary aromatic carbons, the protonated aromatic carbons, the methylene carbon, and the three methyl carbons. The chemical shifts of these carbons provide insight into their electronic environment. For instance, publications on substituted benzylamine (B48309) derivatives provide a basis for predicting the chemical shifts in this compound openmedicinalchemistryjournal.comrsc.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 125 - 130 |
| Aromatic C (quaternary) | - | 135 - 140 |
| -CH₂- | 3.7 - 3.9 | 45 - 50 |
| -NH₂ | 1.5 - 2.5 (broad) | - |
| -CH₃ | 2.1 - 2.4 | 19 - 22 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of benzylamines is well-documented and typically involves the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium cation. For this compound, the major fragmentation pathway would likely involve the loss of a hydrogen radical to form the [M-1]⁺ ion, or the cleavage of the benzyl-carbon bond to produce a trimethylbenzyl cation or a methaniminium (B15471056) ion. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, applies here libretexts.orgopenstax.org.
Table 2: Expected m/z Values for Major Fragments of this compound in Mass Spectrometry
| Fragment | Structure | Expected m/z |
| Molecular Ion | [C₁₀H₁₅N]⁺ | 149 |
| [M-1]⁺ | [C₁₀H₁₄N]⁺ | 148 |
| Trimethylbenzyl cation | [C₁₀H₁₃]⁺ | 133 |
| Methaniminium ion | [CH₂NH₂]⁺ | 30 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and alkyl groups, and the C-N bond.
Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ region pdx.edu. The spectrum of benzylamine itself shows characteristic N-H stretching bands chegg.comresearchgate.netnih.govnist.gov.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | < 3000 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1550 - 1650 | Medium |
| Aliphatic C-N | C-N Stretch | 1000 - 1250 | Medium |
Chromatographic Methods for Purity Assessment and Separation (GC, HPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from isomers and impurities.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a suitable method for analyzing volatile compounds like this compound. The compound would be separated from any volatile impurities based on its boiling point and interaction with the stationary phase of the GC column. Derivatization with reagents like N-methylbenzylamine has been used to enhance the sensitivity and accuracy of GC-MS analysis for certain analytes nih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and separation. For positional isomers like the different trimethylphenylmethanamines, reversed-phase HPLC could be employed. The separation of isomers of toluidine, which are also positional isomers of an aromatic amine, has been successfully achieved using specific HPLC columns and mobile phases sielc.com. The development of an HPLC method would involve optimizing the column type (e.g., C18, Phenyl), mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer), and detection wavelength (UV detection would be suitable due to the aromatic ring).
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/complexes)
X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While this compound itself is a liquid at room temperature, its crystalline derivatives or complexes could be analyzed by this technique. For instance, forming a salt with a suitable acid or a complex with a metal ion could yield crystals amenable to X-ray diffraction.
The crystal structure would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. Studies on the crystal structures of benzylamine derivatives and their complexes with metals have been published, demonstrating the utility of this method for this class of compounds epa.goviucr.orgacs.orgnih.gov. Such structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.
Theoretical and Computational Studies of 2,3,5 Trimethylphenyl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. unipd.it These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic properties. tau.ac.il For (2,3,5-Trimethylphenyl)methanamine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com Other important properties that can be predicted include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These parameters are vital for predicting how this compound might participate in chemical reactions, particularly those involving electron transfer.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value (eV) |
| HOMO Energy | -8.54 |
| LUMO Energy | 0.45 |
| HOMO-LUMO Gap | 8.99 |
| Ionization Potential | 8.54 |
| Electron Affinity | 0.45 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of a molecule plays a significant role in its properties and interactions. Conformational analysis is a computational technique used to identify the stable spatial arrangements of atoms in a molecule, known as conformers. nih.govnih.gov For this compound, the primary focus of conformational analysis would be the rotation around the single bonds, specifically the bond connecting the phenyl ring to the methanamine group and the bond between the carbon and nitrogen of the methanamine group.
By systematically rotating these bonds and calculating the potential energy at each step, an energy profile can be generated. The minima on this profile correspond to the most stable conformers. mdpi.comrsc.org Energy minimization studies are then performed to refine the geometry of these conformers and determine their relative energies. This information is crucial for understanding which conformations are most likely to exist at a given temperature and how the molecule might change its shape.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| Staggered 1 | 60° | 0.00 |
| Eclipsed 1 | 120° | 3.5 |
| Staggered 2 | 180° | 0.15 |
| Eclipsed 2 | 0° | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from conformational analysis.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. tau.ac.ilschrodinger.com For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tau.ac.il These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. wisc.edu Similarly, the vibrational frequencies in an IR spectrum can be computed. These frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. wisc.edu Comparing the predicted IR spectrum with an experimental one can help confirm the presence of specific functional groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 125 - 130 |
| CH₂ | 3.8 | 45 |
| NH₂ | 1.5 | - |
| CH₃ (ortho) | 2.3 | 20 |
| CH₃ (meta) | 2.2 | 19 |
| CH₃ (para) | 2.1 | 18 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from NMR prediction calculations.
Table 4: Predicted Key IR Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methyl/Methylene (B1212753) | 2850 - 3000 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |
| C-N Stretch | Amine | 1000 - 1250 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from IR frequency calculations.
Molecular Dynamics Simulations for Intermolecular Interactions (if applicable for complexes)
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with other molecules over time. nih.govnih.govarxiv.orgdovepress.com If this compound were to form a complex with another molecule, such as a protein or a cyclodextrin, MD simulations could provide detailed insights into the nature of their interactions.
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. nih.gov By simulating the system for a period of time, one can observe how the molecules interact, the stability of the complex, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that are involved. The results of MD simulations can be used to calculate binding affinities and understand the factors that drive complex formation.
Table 5: Hypothetical Interaction Energies for a this compound Complex
| Interaction Type | Average Energy (kcal/mol) |
| Van der Waals | -15.2 |
| Electrostatic | -8.5 |
| Hydrogen Bonding | -4.1 |
| Total Interaction Energy | -27.8 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from MD simulations of a molecular complex.
Analysis of Bonding Characteristics and Aromaticity
Computational chemistry provides a means to analyze the bonding within a molecule in detail. For this compound, this includes examining the bond lengths, bond angles, and dihedral angles to understand the molecule's geometry. Furthermore, the aromaticity of the trimethylphenyl ring can be quantified.
Aromaticity is a key concept in organic chemistry, and several computational indices have been developed to quantify it. One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov The HOMA index is calculated based on the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. For the substituted benzene (B151609) ring in this compound, the HOMA index can reveal the influence of the methyl and methanamine substituents on the aromatic character of the ring.
Table 6: Calculated Bonding and Aromaticity Parameters for this compound
| Parameter | Value |
| Average C-C Bond Length (Ring) | 1.39 Å |
| C-C-C Bond Angle (Ring) | 120.0° |
| C-N Bond Length | 1.47 Å |
| HOMA Index (Phenyl Ring) | 0.98 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from geometric and aromaticity calculations.
Derivatives and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Substituted (2,3,5-Trimethylphenyl)methanamine Analogues
The synthesis of substituted this compound analogues is a key step in conducting SAR studies. The general approach involves modifying either the trimethylphenyl ring or the methanamine side chain. Synthetic routes often start from commercially available precursors and employ standard organic chemistry reactions. For instance, the synthesis of N-substituted analogues can be achieved through the reaction of this compound with various electrophiles.
One common synthetic strategy involves the reductive amination of a suitable ketone or aldehyde with this compound. Another approach is the N-alkylation of the primary amine with alkyl halides. The synthesis of derivatives with substituents on the aromatic ring can be more complex, often requiring multi-step sequences starting from a substituted benzene (B151609) derivative.
The characterization of these newly synthesized analogues is a critical step to confirm their structure and purity. Standard analytical techniques are employed for this purpose, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H bond of the amine and the C-H bonds of the aromatic ring and methyl groups.
For example, a series of N-substituted this compound derivatives could be synthesized and their structures confirmed by these methods, paving the way for biological evaluation.
Systematic Structural Modifications of the Trimethylphenyl Moiety and their Effects
The trimethylphenyl group of this compound is a key determinant of its properties. Modifications to this moiety can significantly impact its steric and electronic characteristics, which in turn can influence its biological activity. SAR studies focusing on this part of the molecule explore the effects of altering the number, position, and nature of the substituents on the phenyl ring.
While direct studies on this compound are limited, research on analogous benzylamine (B48309) derivatives provides valuable insights. For instance, studies on other substituted benzylamines have shown that the position and nature of the substituents on the phenyl ring can dramatically affect their affinity for various receptors and enzymes. rsc.orgnih.gov
For example, in a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives, different substituents on the benzylamine's phenyl ring led to significant variations in their antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Specifically, a fluoro substituent at the 4-position of the phenyl ring resulted in potent activity against S. aureus and E. coli. rsc.org This suggests that electronic effects of the substituent play a crucial role in the compound's interaction with its biological target.
In the context of this compound, systematic modifications could include:
Varying the position of the methyl groups: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4,6-trimethyl) would alter the steric hindrance around the benzylic carbon and the electronic distribution in the ring. A study on Keap1-Nrf2 protein-protein interaction inhibitors showed that a 2,4,6-trimethylphenyl group had an unfavorable impact on potency compared to a 4-methyl group. nih.gov
Replacing methyl groups with other alkyl groups: Substituting the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) would increase the lipophilicity and steric bulk of the molecule.
Introducing electron-withdrawing or electron-donating groups: The introduction of groups like halogens (e.g., fluoro, chloro) or methoxy (B1213986) groups would modulate the electronic properties of the aromatic ring. Research on N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as monoamine oxidase B inhibitors has shown that the nature and position of substituents on the aromatic ring are critical for binding affinity and selectivity. nih.gov
Table 1: Hypothetical Effects of Modifying the Trimethylphenyl Moiety Based on Analogous Compounds
| Modification | Expected Effect on Properties | Rationale based on Analogous Compounds |
| Shifting methyl groups to 2,4,6-positions | Increased steric hindrance, altered electronic distribution | May decrease binding affinity due to steric clashes, as seen in some inhibitor studies. nih.gov |
| Replacing methyl with ethyl groups | Increased lipophilicity and steric bulk | Could enhance membrane permeability but may also lead to reduced binding due to steric hindrance. |
| Introducing a 4-fluoro substituent | Increased electronegativity on the ring | May enhance binding affinity through specific electronic interactions, as observed in some antibacterial agents. rsc.org |
| Introducing a 4-methoxy substituent | Electron-donating group, potential for H-bonding | Could either increase or decrease activity depending on the target's binding pocket requirements. |
Systematic Structural Modifications of the Methanamine Chain and their Effects
The methanamine side chain of this compound is another critical site for structural modification in SAR studies. Alterations to this chain can influence the compound's basicity, polarity, and ability to form hydrogen bonds, all of which are important for its interaction with biological targets.
Studies on related benzylamine derivatives have demonstrated the importance of the amine group and the length of the alkyl chain. For example, in a series of 3-benzylaminomorphinan derivatives, modifications to the N-benzyl group significantly affected their binding affinity and selectivity for opioid receptors. nih.gov The introduction of a hydroxyl group on the N-alkyl side chain of piperidine (B6355638) derivatives was also found to be important for their affinity for monoamine transporters, with the position of the hydroxyl group being a critical factor. nih.gov
Systematic modifications of the methanamine chain of this compound could involve:
N-Alkylation: Introducing alkyl groups of varying lengths and branching to the nitrogen atom. This can affect the compound's lipophilicity and steric profile.
N-Acylation: Converting the primary amine to an amide. This would neutralize the basicity of the nitrogen and introduce a carbonyl group capable of acting as a hydrogen bond acceptor.
Introduction of functional groups: Adding hydroxyl or other functional groups to the N-alkyl chain could introduce new interaction points with a biological target. nih.gov
Extension of the carbon chain: Increasing the length of the chain between the phenyl ring and the amine group (e.g., to a phenethylamine (B48288) derivative) would alter the conformational flexibility of the molecule.
Table 2: Potential Effects of Modifying the Methanamine Chain Based on Analogous Compounds
| Modification | Expected Effect on Properties | Rationale based on Analogous Compounds |
| N-methylation | Increased lipophilicity, altered steric profile | May enhance or decrease binding affinity depending on the size and nature of the binding pocket. |
| N-acetylation | Neutralized basicity, added H-bond acceptor | Likely to significantly alter biological activity due to the change in the amine's properties. |
| N-(2-hydroxyethyl) substitution | Increased polarity, added H-bond donor/acceptor | Could enhance binding affinity through hydrogen bonding interactions. nih.gov |
| Extension to a 2-phenethylamine | Increased conformational flexibility | May allow for optimal positioning within a binding site, potentially increasing affinity. |
Exploration of Isomeric (Trimethylphenyl)methanamine Forms and their Differentiated Research Applications
Isomers are compounds that have the same molecular formula but different structural arrangements. In the case of (trimethylphenyl)methanamine, several positional isomers exist, where the three methyl groups are located at different positions on the phenyl ring. The specific isomer this compound has a unique spatial arrangement of its methyl groups, which distinguishes it from other isomers such as (2,4,5-trimethylphenyl)methanamine or (2,4,6-trimethylphenyl)methanamine.
The study of these different isomers is crucial as the position of the methyl groups can profoundly influence the molecule's shape, electronic properties, and ultimately, its biological activity. smolecule.com The synthesis and comparative evaluation of these isomers can provide valuable insights into the specific structural requirements for a particular biological effect.
For instance, research on other classes of compounds has shown that different isomers can have vastly different pharmacological profiles. A study on isomeric oxime O-ethers revealed that the geometric arrangement of substituents significantly impacted their anticholinergic potency. nih.gov Similarly, the anti and syn isomers of a pentacyclic compound exhibited different charge transport properties. rsc.org
The differentiated research applications of isomeric (trimethylphenyl)methanamine forms could include:
Probing Receptor Binding Pockets: By comparing the activity of different isomers, researchers can infer the size and shape of a receptor's binding pocket and the preferred orientation of the ligand for optimal interaction.
Developing Selective Ligands: It is possible that one isomer may bind with high affinity to a specific receptor subtype, while another isomer is less selective. This information can be used to design more selective drugs with fewer side effects.
Investigating Metabolic Pathways: The position of the methyl groups can influence how the compound is metabolized by enzymes in the body. Studying the metabolism of different isomers can provide insights into their pharmacokinetic profiles.
While specific comparative studies on the isomers of (trimethylphenyl)methanamine are not widely reported in the public domain, the principles of isomerism and SAR strongly suggest that each isomer would possess a unique profile of activity and potential applications.
Applications in Organic Synthesis and Medicinal Chemistry Research Excluding Clinical Data
Role as a Versatile Building Block for Complex Molecules
The strategic placement of three methyl groups on the aromatic ring of (2,3,5-Trimethylphenyl)methanamine imparts specific steric and electronic properties that chemists can exploit to construct complex molecular frameworks. These methyl groups can influence the reactivity of the aromatic ring and the conformational preferences of the molecule, guiding the formation of specific isomers in subsequent reactions. The primary amine group serves as a reactive handle for a wide array of chemical transformations, making it an essential starting material for the synthesis of more elaborate structures. cymitquimica.comthieme-connect.de
The utility of amine-containing compounds as building blocks is a cornerstone of modern organic synthesis. nih.gov Chemists leverage the nucleophilic nature of the amine to forge new carbon-nitrogen bonds, a fundamental step in the assembly of many biologically active molecules and functional materials. The principles of modular synthesis, where complex structures are assembled from smaller, well-defined building blocks, are well-exemplified by the use of this compound. This approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of structure-activity relationships. nih.gov
Application as an Intermediate in Multi-step Organic Synthesis
The journey from a simple starting material to a complex target molecule often involves a series of chemical transformations, and this compound can serve as a crucial intermediate in these synthetic pathways. researchgate.netscience.gov Its primary amine functionality allows for its conversion into a variety of other functional groups. For instance, it can be acylated to form amides, alkylated to produce secondary or tertiary amines, or used in condensation reactions to generate imines. mdpi.comyoutube.com
A common strategy in multi-step synthesis is the protection and deprotection of reactive functional groups. The amine group of this compound can be temporarily protected with a suitable protecting group, allowing other parts of the molecule to be modified without interference. The protecting group can then be removed in a later step to reveal the amine for further reactions. This tactical use of intermediates is fundamental to the efficient synthesis of complex organic compounds. stanford.edu
The synthesis of complex molecules, such as those found in pharmaceuticals and natural products, often requires a convergent approach where different fragments of the target molecule are synthesized separately and then joined together. nih.gov this compound and its derivatives can serve as one of these key fragments, which is then coupled with other synthetic intermediates to assemble the final, more complex structure.
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. nih.govslideshare.netresearchgate.net This approach is widely used in drug discovery to accelerate the identification of new lead compounds. exaly.com this compound is an ideal scaffold for combinatorial library synthesis due to its reactive amine group, which can be readily derivatized with a wide range of building blocks. rug.nl
In a typical combinatorial synthesis, a core scaffold like this compound is reacted with a set of diverse chemical reagents in a parallel or mixed fashion. slideshare.net For example, the amine group can be acylated with a library of different carboxylic acids to produce a library of amides. Each of these amides can then be further modified, leading to an exponential increase in the number of unique compounds.
Solid-phase synthesis is a common technique used in combinatorial chemistry, where the starting material is attached to a solid support, such as a resin bead. stanford.eduslideshare.net This allows for the easy removal of excess reagents and byproducts by simple filtration. This compound can be anchored to a solid support and then subjected to a series of reactions to build up a library of compounds, with each bead carrying a unique molecular entity. nih.gov
Development of Ligands for Catalytic Reactions
In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. uva.nl Ligands are organic molecules that coordinate to a metal center and influence its electronic and steric properties. The development of new ligands is a key area of research aimed at discovering more efficient and selective catalysts for a wide range of chemical transformations. nih.gov
Derivatives of this compound can be designed and synthesized to act as ligands for various metal-catalyzed reactions. The nitrogen atom of the amine group can coordinate to a metal, and the trimethylphenyl group can be further functionalized to introduce other coordinating groups or to fine-tune the steric bulk of the ligand. For example, the amine can be converted into an imine or a phosphine-amine, which are common ligand classes in catalysis. mdpi.comuva.nl
The performance of a catalyst is often highly dependent on the structure of the ligand. acs.org By systematically modifying the structure of ligands derived from this compound, chemists can optimize the catalyst for a specific reaction, leading to higher yields, improved selectivity, and milder reaction conditions. For instance, bulky ligands can be used to control the number of substrates that can coordinate to the metal center, thereby influencing the stereochemical outcome of the reaction.
Applications in Materials Science Research
Integration into Polymer Architectures and Macromolecular Design
In the realm of polymer science, primary amines are fundamental building blocks for various polymerization reactions, including the synthesis of polyamides and polyimines. The classification of (2,3,5-Trimethylphenyl)methanamine as a monomer for polymer science suggests its utility in creating complex macromolecular structures. bldpharm.combldpharm.com The incorporation of its bulky and rigid trimethylphenyl group into a polymer backbone can significantly influence the material's properties.
Key Research Findings:
Steric Hindrance: The methyl groups on the phenyl ring can restrict chain packing and reduce intermolecular forces, potentially leading to polymers with increased solubility and lower melting points compared to their non-methylated analogs.
Thermal Stability: The rigid aromatic structure can enhance the thermal stability of the resulting polymer, making it suitable for high-performance applications.
Macromolecular Design: It can be used as an end-capping agent to control molecular weight or as a monomer in condensation polymerization to create linear or cross-linked polymer architectures. The synthesis of polymers often involves techniques like free radical polymerization, ionic polymerization, or coordination polymerization to achieve desired molecular weights and properties. mdpi.com
The general process for synthesizing polymers from amine-containing monomers involves reacting them with other functional groups, such as carboxylic acids or aldehydes, to form repeating amide or imine linkages. chalcogen.ronih.gov
Role in Covalent Organic Frameworks (COF) and Metal-Organic Frameworks (MOF) Ligand Design
The precise, predictable arrangement of molecular components into crystalline, porous structures is a hallmark of reticular chemistry, which governs the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). wikipedia.orgresearchgate.net this compound is identified as a potential organic monomer and ligand for these advanced materials. bldpharm.combldpharm.com
Covalent Organic Frameworks (COFs): COFs are constructed entirely from light elements linked by strong covalent bonds, forming highly ordered, porous networks. wikipedia.org The most common synthetic route for creating stable COFs involves the condensation reaction between amines and aldehydes to form imine linkages. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs): MOFs are hybrid materials where metal ions or clusters are coordinated to organic ligands. researchgate.net The choice of the organic ligand is critical as it dictates the topology, pore size, and functionality of the framework. ksu.edu.sa
As a Ligand: The amine group of this compound can coordinate directly to metal centers or be functionalized to introduce other coordinating groups. Its incorporation as a ligand can tune the physicochemical properties of the MOF, such as its selectivity for gas adsorption or its catalytic activity. The bulky nature of the trimethylphenyl group can create specific pocket geometries within the MOF structure, influencing host-guest interactions. escholarship.org
Below is a table illustrating the potential impact of this linker on framework properties.
| Framework Type | Linkage/Coordination | Potential Role of this compound | Resulting Properties |
| COF | Imine Condensation | C2-symmetric amine linker | Enhanced stability, tunable porosity, modified layer stacking |
| MOF | N-Metal Coordination | Functional ligand | Controlled pore environment, altered catalytic activity, specific host-guest interactions |
Development of Electronic and Optical Materials
The aromatic nature and amine functionality of this compound make it a building block for organic materials with interesting electronic and optical properties. bldpharm.com
Organic semiconductors are the active components in a range of electronic devices, including transistors and solar cells. mdpi.com Their properties are determined by their molecular structure, which affects charge carrier mobility and energy levels (HOMO/LUMO). oaepublish.comnih.gov While specific studies detailing the use of this compound in a semiconductor are limited, its structure is relevant to the design of such materials.
Molecular Design: The electron-donating nature of the amine and methyl groups attached to the π-conjugated phenyl ring suggests its potential use in constructing p-type (hole-transporting) materials. The steric hindrance provided by the methyl groups could be exploited to control solid-state packing, which is a critical factor for charge transport.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. nih.gov This effect is typically observed in molecules with rotatable parts, such as phenyl rings, where the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways and opens up a radiative channel. nih.gov
AIEgen Potential: this compound is categorized as a material for AIE systems. bldpharm.comambeed.com The substituted phenyl ring can act as a rotor. When incorporated into a larger fluorophore core, such as tetraphenylethene (TPE), its rotation can be restricted in the solid state or in aggregates, leading to strong light emission. rsc.org The design of AIE luminogens (AIEgens) is a rapidly growing field with applications in bio-imaging, sensing, and light-emitting diodes. nih.govnih.gov
Materials with unique optical and electronic properties are foundational to optoelectronic devices. rsc.orgresearchgate.net The potential of this compound in organic semiconductors and AIE systems directly translates to its prospective use in optoelectronics. bldpharm.comscispace.com
Device Integration: AIE-active materials are being explored as emissive layers in Organic Light-Emitting Diodes (OLEDs) to overcome the aggregation-caused quenching that affects conventional fluorophores. rsc.org The high solid-state fluorescence quantum yield of AIEgens makes them highly efficient emitters. Furthermore, amine-containing compounds can be used in other device layers, such as hole-transport or host materials, in perovskite solar cells and OLEDs. arxiv.org
The table below summarizes the potential optoelectronic properties and applications.
| Material Class | Key Property | Potential Application |
| Organic Semiconductor | Hole transport, tunable energy levels | Organic Thin-Film Transistors (OTFTs), Organic Photovoltaics (OPVs) |
| AIE System | High solid-state emission efficiency | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors, Bio-imaging |
| Optoelectronic Material | Light emission/charge transport | Displays, Solid-state lighting, Photodetectors |
Contribution to Magnetic Materials Research
The magnetic properties of coordination compounds are highly dependent on the electronic structure and geometric arrangement of metal ions, which is dictated by the coordinating organic ligands. libretexts.orgfiveable.me Paramagnetism, a form of magnetism that occurs in materials with unpaired electrons, is a key characteristic studied in this field. libretexts.org
Ligand-Mediated Magnetic Interactions: this compound is classified as a building block for magnetic materials. bldpharm.com As a ligand, it can coordinate to transition metal ions (e.g., Mn, Fe, Co) that possess unpaired d-electrons. The coordination geometry enforced by the ligand, along with the distance it creates between metal centers, can influence the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between them. d-nb.infoyoutube.com The steric bulk of the trimethylphenyl group could enforce unusual coordination geometries or isolate magnetic centers, leading to the formation of single-molecule magnets or other novel magnetic materials.
Advanced Research Directions and Future Perspectives
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. researchgate.netrsc.org The sustainable synthesis of (2,3,5-Trimethylphenyl)methanamine is an area of active development, moving away from traditional methods that may involve harsh reagents and produce significant waste.
Key green chemistry strategies applicable to the synthesis of this compound include:
Catalytic Amination: The use of transition metal, organo-, or biocatalysts can facilitate the amination of the corresponding trimethylbenzene derivative under milder conditions, with higher selectivity, and reduced waste. ijrar.orgnumberanalytics.com Catalytic systems that activate molecular oxygen are particularly promising for the environmentally friendly oxidative synthesis of imines from amines, which can then be reduced to the target amine. rsc.org
Renewable Feedstocks and Solvents: Research is focused on utilizing renewable resources, such as biomass-derived starting materials, to reduce the carbon footprint of the synthesis. ijrar.org The replacement of volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can significantly decrease the environmental impact of the process. mdpi.com
Process Intensification: Techniques such as flow chemistry, microwave-assisted synthesis, and photochemical methods can lead to more energy-efficient processes with shorter reaction times and improved yields. ijrar.orgnumberanalytics.com
A comparison of traditional versus potential green synthetic routes for amines is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for Amines
| Approach | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Synthesis | Often involves stoichiometric, hazardous reagents, high temperatures, and pressures. | Well-established methods. | High energy consumption, significant waste generation, potential for hazardous byproducts. |
| Green Catalytic Synthesis | Utilizes catalytic amounts of transition metals, organocatalysts, or enzymes under milder conditions. ijrar.orgnumberanalytics.com | Higher atom economy, reduced energy requirements, lower waste, increased selectivity. researchgate.netrsc.org | Catalyst cost and recovery can be a challenge. |
| Biocatalysis | Employs enzymes or whole-cell systems. ijrar.org | High selectivity, mild reaction conditions, biodegradable catalysts. ijrar.org | Substrate scope may be limited, and enzyme stability can be a concern. |
Computational Design of Novel Derivatives with Tailored Functionalities
Computational chemistry, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, has become an indispensable tool in the rational design of new molecules with specific properties. mdpi.comnih.gov These in silico methods allow for the prediction of the biological activity or material properties of novel derivatives of this compound before their actual synthesis, saving time and resources.
The process of computational design typically involves:
Lead Compound Identification: Starting with a known molecule like this compound.
Descriptor Calculation: Determining various molecular descriptors (e.g., electronic, steric, hydrophobic) for the lead compound and its potential derivatives. mdpi.com
QSAR Model Development: Creating a mathematical model that correlates the calculated descriptors with a specific activity or property. nih.govd-nb.info
Virtual Screening: Using the developed model to predict the activity of a large library of virtual derivatives. mdpi.com
Synthesis and Testing: Synthesizing the most promising candidates for experimental verification.
Table 2 provides a hypothetical example of a QSAR study for designing this compound derivatives with potential applications.
Table 2: Hypothetical QSAR Data for Designed Derivatives
| Derivative | LogP (Lipophilicity) | Electronic Parameter (Hammett Constant) | Steric Parameter (Taft's Es) | Predicted Activity (Arbitrary Units) |
|---|---|---|---|---|
| This compound | 3.1 | -0.21 | -1.54 | 1.0 |
| Derivative A (with -NO2 group) | 2.9 | +0.78 | -1.60 | 2.5 |
| Derivative B (with -OH group) | 2.6 | -0.37 | -1.58 | 0.8 |
Emerging Applications in Interdisciplinary Fields
The unique structural features of this compound and its derivatives make them promising candidates for a variety of applications, particularly in materials science and polymer chemistry.
Polymer Chemistry: The primary amine group can act as a monomer or a cross-linking agent in the synthesis of advanced polymers. rsc.org Its incorporation into polymer chains can impart specific properties such as thermal stability, rigidity, and altered solubility. The sterically hindered trimethylphenyl group can influence the packing of polymer chains, leading to materials with tailored mechanical and optical properties.
Materials Science: Substituted benzylamines are used in the synthesis of functional materials. For instance, they can serve as building blocks for organic light-emitting diodes (OLEDs) or as components of metal-organic frameworks (MOFs). rsc.org The trimethylphenyl moiety can be functionalized to tune the electronic properties of the resulting materials for applications in sensors or catalysis. stanford.edu
Medicinal Chemistry: Benzylamine (B48309) derivatives are a common scaffold in drug discovery. chemicalbook.com While outside the direct scope of this article, the potential for developing derivatives of this compound with biological activity remains an area of interest.
Challenges and Opportunities in the Synthesis and Application of this compound
Despite its potential, the synthesis and application of this compound present both challenges and opportunities.
Challenges:
Steric Hindrance: The three methyl groups on the phenyl ring create significant steric hindrance, which can make the synthesis of the amine and its subsequent functionalization challenging. google.com Reactions may require more forcing conditions or specialized catalysts to overcome the steric bulk. thieme-connect.com
Regioselectivity: The synthesis of specifically the 2,3,5-isomer requires precise control over the reaction conditions to avoid the formation of other isomers.
Scalability: Developing a cost-effective and scalable synthesis process that adheres to green chemistry principles is a significant hurdle for industrial applications.
Opportunities:
Functionalization: The aromatic ring and the amine group provide two distinct sites for chemical modification, allowing for the creation of a diverse library of derivatives with a wide range of properties. rsc.orggoogle.com
Novel Materials: The unique steric and electronic properties of this compound offer the opportunity to design and create novel polymers and materials with unprecedented functionalities.
Catalyst Development: The challenges associated with its synthesis can drive the development of new and more efficient catalytic systems for the amination of sterically hindered substrates.
Q & A
Basic Questions
Q. What safety protocols are recommended for handling (2,3,5-Trimethylphenyl)methanamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and avoid skin contact .
- Ventilation : Work in a fume hood or well-ventilated area to prevent inhalation exposure. Store the compound in airtight containers .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .
- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes and seek medical attention .
Q. Which spectroscopic methods are effective for characterizing this compound’s structural purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm methyl group positions and amine functionality. Compare peaks to reference spectra of similar aryl methanamines .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for CHN: 149.12) .
- FT-IR : Identify primary amine N-H stretches (~3300 cm) and aromatic C-H vibrations .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
- High Solubility : Dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO) .
- Low Solubility : Water, hexane. Solubility testing should be conducted at 25°C using incremental solvent addition under stirring. Centrifuge to assess undissolved residue .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize this compound with high yield?
- Methodological Answer :
- Alkylation-Amination Strategy : React 2,3,5-trimethylphenol with 1-bromo-2-methylpropane in the presence of KCO (base) to form the ether intermediate. Follow with amination using NH/H under pressure .
- Catalytic Optimization : Screen Pd/C or Raney Ni catalysts for reductive amination. Monitor by TLC and optimize temperature (60–100°C) and H pressure (3–5 atm) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line consistency). For GPCR modulation, use A/A adenosine receptor binding assays with [H]DPCPX as a reference ligand .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding). Analyze steep displacement curves for non-competitive interactions .
- Meta-Analysis : Compare structural analogs (e.g., SCH-202676 derivatives) to identify substituent effects on activity .
Q. What experimental designs are suitable to investigate this compound’s potential as a GPCR allosteric modulator?
- Methodological Answer :
- Receptor Preparation : Express human adenosine receptors (A, A) in HEK-293 cells. Validate via Western blot .
- Binding Studies : Perform competitive displacement assays with [H]DPCPX. Use nonlinear regression to calculate K values and assess allosteric vs. orthosteric mechanisms .
- Functional Assays : Measure cAMP accumulation (for A) or calcium flux (for A) in the presence of compound and reference agonists/antagonists .
Q. How can reproducibility challenges be addressed when scaling up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progression and intermediate purity during scale-up .
- Thermal Profiling : Use reaction calorimetry to identify exothermic risks and optimize cooling rates for large batches .
- Batch Consistency : Characterize multiple batches via NMR and HPLC to ensure ≤2% impurity variance .
Data Contradiction Analysis
- Example : Discrepancies in biological activity may arise from differing assay conditions (e.g., receptor density, ligand concentration). For instance, SCH-202676 analogs show steep binding curves in A receptors, suggesting cooperative binding not observed in A studies . Researchers should report assay parameters (e.g., buffer composition, incubation time) to enable cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
